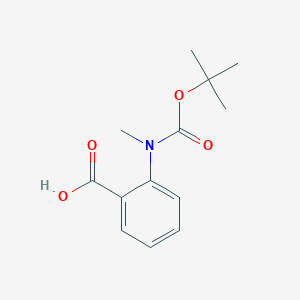

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is a chemical compound with the CAS Number: 141871-02-5 . It has a molecular weight of 251.28 and its linear formula is C13H17NO4 .

Molecular Structure Analysis

The molecular structure of “2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is represented by the linear formula C13H17NO4 . The SMILES string representation isCC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O . Physical And Chemical Properties Analysis

The physical form of “2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is solid . It should be stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 251.28 g/mol . Its XLogP3-AA value is 2.2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación

1. Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

- Summary of Application: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine. It has been synthesized in four steps with an overall yield of 68% starting from an oxazoline derivative .

- Methods of Application: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

- Results or Outcomes: The resulting compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine .

2. Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Summary of Application: This compound has been synthesized using a simple reduction and an inversion method .

- Methods of Application: The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .

- Results or Outcomes: The method has been highlighted for its cost effectiveness, excellent yields and scope for large-scale synthesis .

3. tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

- Summary of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: The proposed mechanism includes multiple steps involving the attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5 .

- Results or Outcomes: The Boc-AAIL can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .

Safety And Hazards

The compound has been classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

Propiedades

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLICAHPTWWCII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373781 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid | |

CAS RN |

141871-02-5 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141871-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)